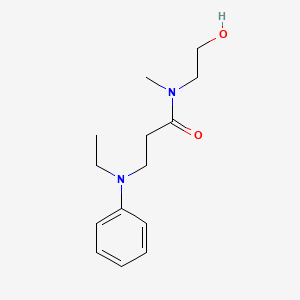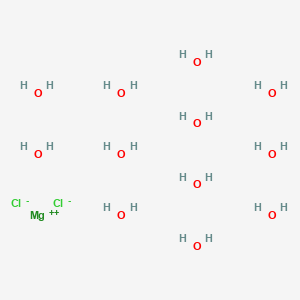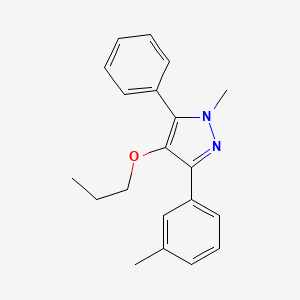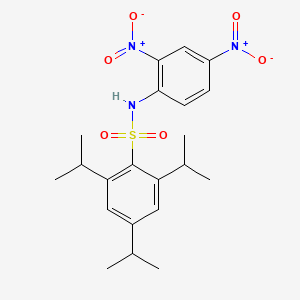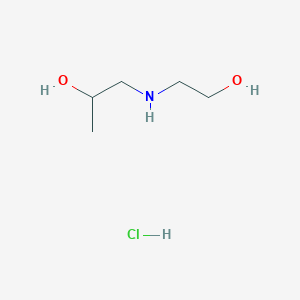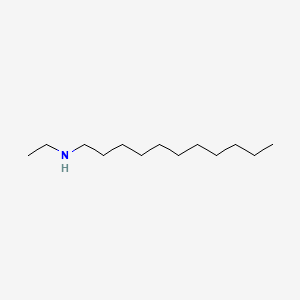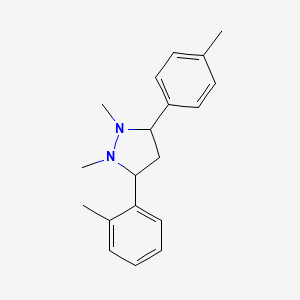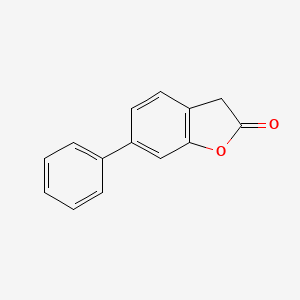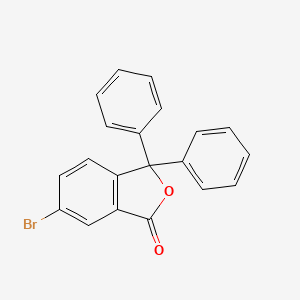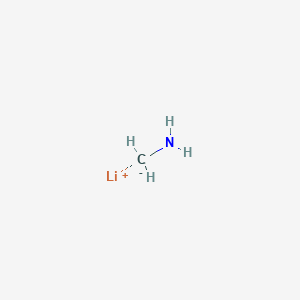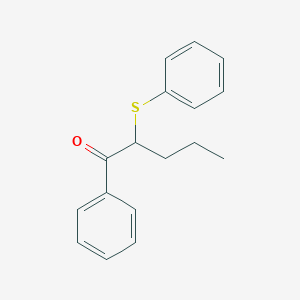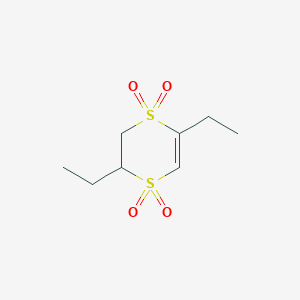![molecular formula C15H12ClF3N2O2 B14606643 N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-31-6](/img/structure/B14606643.png)
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a chloro and trifluoromethyl group, linked to a phenoxy group, and further connected to a methylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable phenoxy derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea involves its interaction with specific molecular targets. For instance, its analgesic effects are mediated through its interaction with opioid receptors, leading to the modulation of pain signals . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenylurea derivatives and trifluoromethyl-substituted phenoxy compounds. Examples include:
Uniqueness
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
57478-31-6 |
|---|---|
Molekularformel |
C15H12ClF3N2O2 |
Molekulargewicht |
344.71 g/mol |
IUPAC-Name |
1-[4-[4-chloro-2-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-5-11(6-4-10)23-13-7-2-9(16)8-12(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
YVYGWATWLUIGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



